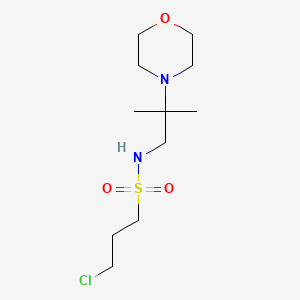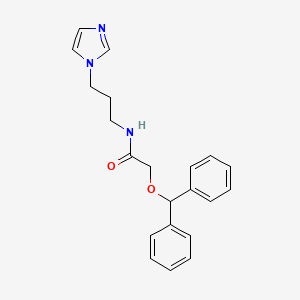
2-benzhydryloxy-N-(3-imidazol-1-ylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzhydryloxy-N-(3-imidazol-1-ylpropyl)acetamide, commonly known as BIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIPA is a small molecule that can easily penetrate cell membranes and interact with various biological targets, making it a promising candidate for drug development.
作用機序
The mechanism of action of BIPA is complex and involves multiple biological targets. BIPA has been shown to interact with various proteins, including histone deacetylases (HDACs), G protein-coupled receptors (GPCRs), and ion channels. By modulating the activity of these proteins, BIPA can affect various cellular processes, including gene expression, signal transduction, and ion transport.
Biochemical and Physiological Effects:
BIPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, BIPA has been found to induce apoptosis by activating caspase-3 and caspase-9, and by upregulating the expression of pro-apoptotic genes. In inflammation models, BIPA has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. In neurological models, BIPA has been demonstrated to enhance cognitive function and memory by modulating the activity of neurotransmitters, such as acetylcholine and glutamate.
実験室実験の利点と制限
BIPA has several advantages for lab experiments, including its small size, easy synthesis, and broad range of biological targets. BIPA can easily penetrate cell membranes and interact with various proteins, making it a versatile tool for studying cellular processes. However, BIPA also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration of BIPA for each experimental system.
将来の方向性
BIPA has a wide range of potential therapeutic applications, and future research should focus on exploring its efficacy and safety in various disease models. Some possible future directions for BIPA research include:
1. Investigating the role of BIPA in epigenetic regulation and gene expression.
2. Developing BIPA derivatives with improved solubility and bioavailability.
3. Studying the pharmacokinetics and pharmacodynamics of BIPA in animal models.
4. Investigating the potential of BIPA as a drug candidate for cancer, inflammation, and neurological disorders.
5. Exploring the use of BIPA in combination with other drugs or therapies for synergistic effects.
Conclusion:
In conclusion, BIPA is a promising chemical compound with a wide range of potential therapeutic applications. Its small size, easy synthesis, and broad range of biological targets make it a versatile tool for studying cellular processes and developing new drugs. However, further research is necessary to fully understand the mechanism of action, biochemical and physiological effects, and potential limitations of BIPA. The future directions of BIPA research are diverse and exciting, and hold great promise for improving human health.
合成法
The synthesis of BIPA involves the reaction between 2-benzhydryloxyacetic acid and 3-(imidazol-1-yl)propylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography, yielding BIPA as a white solid.
科学的研究の応用
BIPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, BIPA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, BIPA has been found to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, BIPA has been demonstrated to enhance cognitive function and memory by modulating the activity of neurotransmitters.
特性
IUPAC Name |
2-benzhydryloxy-N-(3-imidazol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20(23-12-7-14-24-15-13-22-17-24)16-26-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13,15,17,21H,7,12,14,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNYWQBBOPCVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


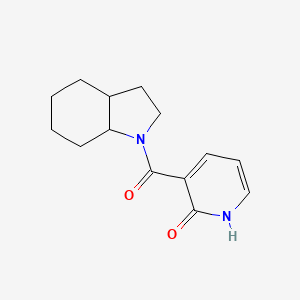
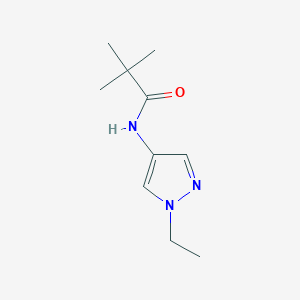
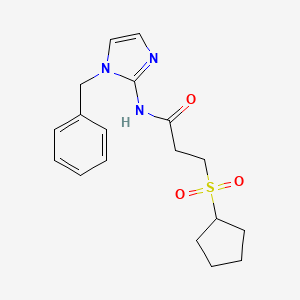
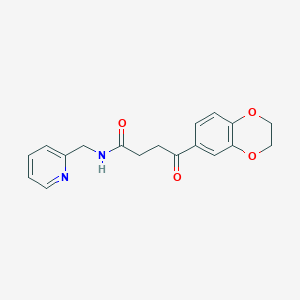
![N-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7545225.png)
![1-(4-imidazol-1-ylphenyl)-N-[[3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]methanamine](/img/structure/B7545250.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)
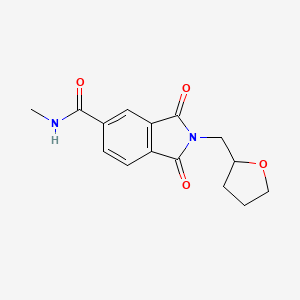
![N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)
![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)
